N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
823821-83-6 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[3-(3-propyl-1H-indol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C16H22N2O/c1-3-7-13-14-8-4-5-9-15(14)18-16(13)10-6-11-17-12(2)19/h4-5,8-9,18H,3,6-7,10-11H2,1-2H3,(H,17,19) |
InChI Key |
YPUNNXFJCZRWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)CCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Cycle and Substrate Scope
The iridium catalyst facilitates dehydrogenative coupling between indole and N-(3-hydroxypropyl)acetamide. The reaction proceeds via:
-
β-Hydride elimination from the alcohol substrate
-
Oxidative addition to the indole C2 position
Notably, 3-propyl substitution on the indole ring requires modified conditions:
Yield and Scalability
Benchmark reactions produce N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide in 54% yield after silica gel chromatography. While scalable to gram quantities, the method suffers from:
-
High catalyst loading (5 mol%)
-
Limited functional group tolerance for electron-deficient indoles
Carbodiimide-Mediated Coupling
Carbodiimides such as N,N'-carbonyldiimidazole (CDI) enable direct amidation between 3-(3-propyl-1H-indol-2-yl)propylamine and acetic acid derivatives.
Stepwise Procedure
Advantages and Limitations
This method offers:
-
Mild conditions (25°C)
-
High functional group compatibility
-
No requirement for dry solvents
However, it necessitates pre-synthesis of the propylamine precursor, adding two additional steps compared to other methods.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Key Reaction Steps
-
Carboxazide Formation : Indole derivatives react with DPPA in the presence of triethylamine, forming unstable intermediates that are converted to isocyanates upon heating .
-
Amide Coupling : The isocyanate reacts with propionic acid and a base (e.g., triethylamine or DMAP) to form the final amide product .
Amide Bond Formation
The reaction proceeds via a Curtius rearrangement , where the carboxazide decomposes to form an isocyanate intermediate. This isocyanate reacts with carboxylic acids (e.g., propionic acid) to yield the amide . The mechanism is accelerated by DMAP (N,N-dimethylaminopyridine) , which enhances yields by stabilizing intermediates and facilitating proton transfer .
Role of Solvents and Catalysts
-
Solvent Effects : Reactions in toluene or N,N-dimethylformamide (DMF) show varying yields (49% in DMF vs. lower yields in toluene) .
-
Catalyst Optimization : DMAP significantly improves yields (up to 86%) compared to triethylamine, which only achieves moderate yields (~39–56%) .
Yield Optimization Strategies
-
Concentration Effects : Increasing reaction concentration from 10 mM to 500 mM improves yields from 39% to 64% .
-
Catalyst Selection : Replacing triethylamine with DMAP elevates yields by enhancing intermediate stabilization .
-
Solvent Choice : DMF provides better solubility for intermediates compared to toluene, enhancing reaction efficiency .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indole moiety with a propyl group at the 3-position and an acetamide functionality. The synthesis typically involves:
- Formation of Indole Core : Synthesized via Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone under acidic conditions.
- Alkylation : The core is alkylated using 1-bromo-3-propylpropane in the presence of a base like potassium carbonate.
- Acylation : Acetic anhydride is employed to acylate the alkylated indole, yielding the final acetamide derivative.
This specific substitution pattern enhances the compound's lipophilicity and receptor selectivity, potentially leading to distinct pharmacological profiles compared to other indole derivatives.
N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets:
- Serotonin Receptors : The indole structure allows for high-affinity binding to serotonin receptors, crucial for regulating mood and behavior.
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression, contributing to its therapeutic effects.
Oncology
This compound has been investigated for its anticancer properties. Some indole derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy. The structural features of this compound may enhance its efficacy against specific tumor types by selectively targeting cancer cell pathways .
Case Study: Anticancer Activity
In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in several cancer types, including breast and lung cancers. For instance, compounds with similar indole structures have demonstrated significant growth inhibition rates in National Cancer Institute (NCI) assays .
Neurology
The compound's interaction with serotonin receptors suggests potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems could offer therapeutic benefits.
Case Study: Neuroprotective Effects
Research indicates that indole derivatives can exert neuroprotective effects by inhibiting inflammatory pathways and promoting neuronal survival in models of hypoxic-ischemic brain damage . This suggests that this compound may have similar protective properties.
Mechanism of Action
The mechanism of action of N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors, which play a crucial role in regulating mood, cognition, and behavior. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Indole-Based Acetamides
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Key Structural Differences and Implications
Indole Substitution Position :
- The target compound has a propyl group at the 3-position of the indole-2-yl moiety , whereas compound 215b () features an indole-3-yl group. This positional difference may alter receptor binding specificity in biological systems .
Functional Group Additions :
Biological Activity
N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is a compound that belongs to the indole derivative class, which is recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features an indole moiety with a propyl group at the 3-position and an acetamide functionality. The synthesis typically follows these steps:
- Formation of Indole Core : The indole structure can be synthesized via the Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone under acidic conditions.
- Alkylation : The core is alkylated using 1-bromo-3-propylpropane in the presence of a base like potassium carbonate.
- Acylation : Finally, acetic anhydride is used to acylate the alkylated indole, yielding the desired acetamide derivative.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Serotonin Receptors : The indole structure allows for high-affinity binding to serotonin receptors, which are crucial in regulating mood and behavior.
- Enzyme Inhibition : The compound may inhibit specific enzymes or signaling pathways involved in disease progression, contributing to its therapeutic effects .
Antiviral Activity
Indole derivatives, including this compound, have shown potential antiviral properties. Research indicates that certain indole derivatives can inhibit viral replication in various models. For instance, compounds similar to this one have demonstrated activity against viruses such as influenza and respiratory syncytial virus (RSV) .
Antitumor Activity
Indole derivatives are also being explored for their antitumor potential. Studies have highlighted that certain modifications on the indole ring can enhance cytotoxic effects against cancer cells. For example, specific substitutions on the 2-position of the indole ring have been linked to increased cytotoxicity and altered biological profiles, making them promising candidates for anticancer therapies .
Case Studies
- Cytotoxicity Studies : In vitro studies on similar indole compounds demonstrated significant cytotoxic effects against glioblastoma cells. These studies revealed that specific structural modifications could lead to enhanced cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by vacuolization .
- Antiviral Efficacy : A study examining the antiviral activity of related compounds found that certain derivatives exhibited potent inhibition of viral replication at low concentrations, suggesting that this compound may also possess similar properties .
Comparative Analysis
To better understand the unique properties of this compound relative to other indole derivatives, a comparison table is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-Indol-3-yl)acetamide | Indole with acetamide | Antitumor activity |
| N-(2-(1H-Indol-3-yl)ethyl)acetamide | Indole with ethyl group | Moderate antiviral activity |
| This compound | Indole with propyl group | Potential antiviral and antitumor activity |
Q & A
Q. Why do some studies report high α1D selectivity while others show non-specific binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
